molecular formula C10H12FNO3 B11733301 (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid

Katalognummer: B11733301
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: IGYLIVNVQBAMBG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid is a β-amino acid derivative featuring a fluorinated aromatic ring and a methoxy substituent. Its stereospecific (3S) configuration and unique substituent arrangement make it a compound of interest in medicinal chemistry, particularly for targeting neurological or metabolic pathways.

Eigenschaften

Molekularformel

C10H12FNO3

Molekulargewicht

213.21 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO3/c1-15-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI-Schlüssel

IGYLIVNVQBAMBG-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=C(C=C1)F)[C@H](CC(=O)O)N

Kanonische SMILES

COC1=CC(=C(C=C1)F)C(CC(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-fluoro-5-methoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(methylamino)-propanoic Acid (BMAA)

  • Structural Features: BMAA contains a methylamino group at the β-position and lacks aromatic substituents .
  • Pharmacokinetics : BMAA exhibits rapid plasma clearance (distribution phase: Vd ≈ 16 L/kg; elimination t₁/₂ ≈ 1 day) and low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). Brain concentrations peak within 8 hours post-injection .
  • Toxicity : Neurotoxic at high doses (>100 mg/kg), but dietary exposure via cycads is insufficient to reach toxic thresholds .
  • Key Difference : Unlike the target compound, BMAA lacks fluorinated aromatic moieties, reducing its metabolic stability and BBB penetration efficiency.

3-(2-Methoxyphenyl)propanoic Acid

  • Physicochemical Properties: Molecular weight 180.20 g/mol, melting point 85–89°C. The absence of an amino group limits its interaction with biological targets like ionotropic receptors .
  • Key Difference: Lacks the β-amino acid backbone, rendering it pharmacologically inert compared to the target compound.

(S)-3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

  • Structural Features : Chlorine substituent at the 3-position of the phenyl ring; exists as a hydrochloride salt .
  • Physicochemical Properties : The chlorine atom (higher atomic weight, lower electronegativity than fluorine) may reduce metabolic stability. The hydrochloride salt enhances aqueous solubility compared to the free acid form of the target compound .
  • Key Difference : Chlorine’s larger size and distinct electronic effects could alter binding affinity to targets compared to fluorine.

3-Amino-3-(pyridin-4-yl)propanoic Acid

  • Structural Features : Pyridine ring replaces the fluorinated phenyl group, introducing a nitrogen heteroatom .
  • Synthesis and Applications : Synthesized via intermediates like 3-(pyridin-4-yl)acrylic acid. The pyridine ring enhances solubility through hydrogen bonding but may reduce BBB penetration due to increased polarity .

Comparative Data Table

Compound Name Structural Features Physicochemical Properties Pharmacokinetics Biological Activity
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid Fluorine (2-position), methoxy (5-position), (3S) configuration High metabolic stability, moderate logP Predicted enhanced BBB penetration Potential CNS or enzymatic target
BMAA Methylamino group, no aromatic substituents Low molecular weight (118.14 g/mol) Low BBB permeability, t₁/₂ ≈ 1 day Neurotoxic at high doses
3-(2-Methoxyphenyl)propanoic acid Methoxy (2-position), no amino group MP 85–89°C, MW 180.20 g/mol Not studied Inert (non-bioactive)
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid HCl Chlorine (3-position), hydrochloride salt Enhanced solubility (salt form) Likely reduced BBB penetration vs. fluorine analog Unclear (probable metabolic inhibitor)
3-Amino-3-(pyridin-4-yl)propanoic acid Pyridine ring, β-amino acid backbone Polar, hydrogen-bonding capability Limited BBB penetration due to polarity Enzyme substrate or inhibitor

Research Implications

The fluorine and methoxy substituents in (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid synergistically enhance its stability and target engagement compared to analogs with chlorine (less electronegative) or non-fluorinated aromatics. Its stereospecific configuration further optimizes binding to chiral biological targets. Future studies should focus on in vivo pharmacokinetic profiling and target validation against neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring followed by asymmetric amino acid formation. Key steps include:

  • Friedel-Crafts alkylation to introduce the methoxy and fluoro substituents ( ).

  • Chiral resolution using L- or D-tartaric acid derivatives to ensure (3S) stereochemistry ( ).

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while lower temperatures (0–5°C) minimize racemization ( ).

  • Catalytic systems : Pd-mediated cross-coupling for aryl-alkyl bond formation ( ).

    Table 1 : Common Reaction Parameters

    StepReagents/CatalystsSolventTemperatureYield (%)
    AlkylationAlCl₃DCM0°C65–75
    Amino Acid FormationChiral auxiliariesEthanolRT50–60

Q. How is the stereochemical purity of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid validated?

  • Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase ( ).
  • Optical rotation : Compare experimental [α]D values with literature data ( ).
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis ( ).

Q. What preliminary biological screening assays are used to evaluate this compound?

  • Answer :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria ().
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases ( ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position/type) on the phenyl ring affect bioactivity?

  • Answer :

  • Fluorine substitution : Meta-fluoro groups enhance metabolic stability and receptor binding affinity compared to para-fluoro analogs ( ).
  • Methoxy vs. hydroxy groups : Methoxy improves lipophilicity (logP +0.5), while hydroxy increases hydrogen-bonding potential ( ).
  • Comparative data :
Substituent PositionIC₅₀ (μM) for Kinase XlogP
2-Fluoro-5-methoxy0.452.1
3-Fluoro-4-hydroxy1.21.6

Q. What computational methods predict interactions between this compound and biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., kinase ATP pockets) ().
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns ( ).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency ( ).

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Answer :

  • Purity verification : Ensure >95% purity via HPLC and mass spectrometry ( ).
  • Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds ().
  • Solubility adjustments : Optimize DMSO concentration (<1%) to avoid false negatives ().

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

  • Answer :

  • LC-MS/MS : Identify hydrolyzed products (e.g., free amino acid or demethylated derivatives) ( ).
  • NMR stability studies : Monitor decomposition in buffer solutions at 37°C over 72 hours ( ).

Q. How does the enantiomeric form [(3S) vs. (3R)] influence pharmacological properties?

  • Answer :

  • Stereospecific activity : (3S) enantiomers show 10-fold higher affinity for GABA receptors than (3R) in radioligand binding assays ( ).
  • Metabolic differences : (3R) forms are preferentially glucuronidated in liver microsomes ( ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.